Silodosin, chemically known as (−)-1-(3-Hydroxypropyl)-5-[(2_R_)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1_H_-indole-7-carboxamide, is a synthetic compound classified as an α1A-adrenergic receptor antagonist. [, ] It is recognized for its high selectivity towards the α1A-adrenergic receptor subtype, exhibiting significantly greater affinity compared to α1B and α1D subtypes. [] This selectivity makes it a subject of interest in scientific research, particularly in urological studies focusing on the lower urinary tract. []
Silodosin is classified as a selective alpha-1 adrenergic receptor antagonist. Its chemical name is 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indoline-7-carbonitrile. It is marketed under various brand names, with the most notable being Rapaflo. Silodosin was developed to provide relief from urinary symptoms associated with BPH by selectively targeting the alpha-1A receptors predominantly found in the prostate.
The synthesis of silodosin involves several steps and key intermediates. A notable method includes using 7-cyanoindoline as a starting material. The process typically involves:
This method has shown improvements in yield (approximately 43%) compared to traditional methods that yielded about 20% due to their complexity and requirement for chiral separation .
Silodosin features a complex molecular structure characterized by its indoline core fused with various functional groups. The key structural components include:
The molecular formula for silodosin is C_20H_28F_3N_3O_3, with a molecular weight of approximately 393.46 g/mol. The structural configuration allows it to effectively bind to the alpha-1A adrenergic receptors .
Silodosin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the production of silodosin and its metabolic processing within the body.
Silodosin exerts its therapeutic effects by selectively antagonizing the alpha-1A adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to:
The selectivity for alpha-1A receptors minimizes side effects commonly associated with non-selective alpha blockers, such as hypotension .
Silodosin exhibits several notable physical and chemical properties:
These properties influence its formulation into dosages suitable for oral administration .
Silodosin's primary application is in treating benign prostatic hyperplasia, where it provides symptomatic relief by improving urinary flow rates and reducing bladder outlet obstruction. Additionally, research into its metabolites, such as silodosin glucuronide, suggests potential applications in understanding drug metabolism and pharmacokinetics .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3